molecular formula C24H31N3OSi B11948703 Tris(4-(dimethylamino)phenyl)silanol CAS No. 1521-20-6

Tris(4-(dimethylamino)phenyl)silanol

Cat. No.: B11948703
CAS No.: 1521-20-6
M. Wt: 405.6 g/mol
InChI Key: PUDXFEVJPREIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(4-(dimethylamino)phenyl)silanol is an organosilicon compound with the molecular formula C24H31N3OSi It is characterized by the presence of three 4-(dimethylamino)phenyl groups attached to a central silicon atom, which is also bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-(dimethylamino)phenyl)silanol typically involves the reaction of 4-(dimethylamino)phenylmagnesium bromide with silicon tetrachloride, followed by hydrolysis. The reaction can be summarized as follows:

  • Formation of Grignard Reagent: : [ \text{4-(dimethylamino)phenyl bromide} + \text{Mg} \rightarrow \text{4-(dimethylamino)phenylmagnesium bromide} ]

  • Reaction with Silicon Tetrachloride: : [ \text{4-(dimethylamino)phenylmagnesium bromide} + \text{SiCl}_4 \rightarrow \text{Tris(4-(dimethylamino)phenyl)silane} ]

  • Hydrolysis: : [ \text{Tris(4-(dimethylamino)phenyl)silane} + \text{H}_2\text{O} \rightarrow \text{this compound} ]

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tris(4-(dimethylamino)phenyl)silanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form silanone derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The hydroxyl group can participate in condensation reactions to form siloxane bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.

    Condensation: Acid or base catalysts are often employed to facilitate the formation of siloxane bonds.

Major Products

    Oxidation: Silanone derivatives.

    Substitution: Various substituted silanol compounds.

    Condensation: Siloxane polymers.

Scientific Research Applications

Tris(4-(dimethylamino)phenyl)silanol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Potential use in the development of bioactive molecules and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tris(4-(dimethylamino)phenyl)silanol depends on its application. In general, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The dimethylamino groups can participate in electron-donating interactions, while the hydroxyl group can form hydrogen bonds with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-methoxyphenyl)silanol
  • Tris(4-biphenylyl)silanol
  • Tris(2,4,6-trimethylphenyl)silanol

Uniqueness

Tris(4-(dimethylamino)phenyl)silanol is unique due to the presence of dimethylamino groups, which impart distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic interactions and chemical stability.

Properties

CAS No.

1521-20-6

Molecular Formula

C24H31N3OSi

Molecular Weight

405.6 g/mol

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]-hydroxysilyl]-N,N-dimethylaniline

InChI

InChI=1S/C24H31N3OSi/c1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18,28H,1-6H3

InChI Key

PUDXFEVJPREIGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.